

Preliminary Studies on Regelidine Effects: An Indepth Technical Guide

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Compound of Interest					
Compound Name:	Regelidine				
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Disclaimer: Initial searches for "**Regelidine**" did not yield any publicly available preliminary studies, data on its mechanism of action, or established experimental protocols. Therefore, to fulfill the structural and content requirements of this request, this document will use Repaglinide, a well-documented oral antihyperglycemic agent, as a substitute to provide an exemplary in-depth technical guide. All data, protocols, and pathways presented herein pertain to Repaglinide.

Introduction to Repaglinide

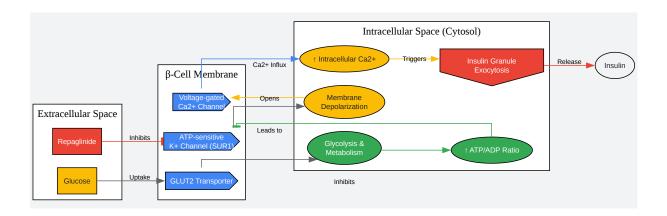
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class of medications, used for the management of type 2 diabetes mellitus.[1][2] It is a short-acting insulin secretagogue, designed to be taken before meals to control postprandial blood glucose levels.[3][4] Repaglinide's therapeutic effect is dependent on the presence of functional pancreatic β -cells. [3] Its mechanism involves stimulating the release of insulin from these cells in a glucose-dependent manner, which reduces the risk of hypoglycemia between meals compared to some other insulin secretagogues.

Mechanism of Action

Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β -islet cells. The process is initiated by Repaglinide binding to and closing the ATP-dependent potassium channels (K-ATP channels) in the β -cell membrane. This action is similar to that of sulfonylureas, though Repaglinide binds to a different site. The closure of the K-ATP channels leads to depolarization of the cell membrane. This change in membrane potential triggers the



opening of voltage-gated calcium channels, resulting in a rapid influx of calcium ions. The subsequent rise in intracellular calcium concentration induces the exocytosis of insulincontaining secretory granules, releasing insulin into the bloodstream. A key feature of Repaglinide is that its insulin-releasing effect is potentiated by the presence of glucose; it has minimal effect on insulin secretion in the absence of glucose.



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Figure 1: Signaling pathway of Repaglinide-induced insulin secretion.

Data Presentation Pharmacokinetic Properties

Repaglinide is characterized by rapid absorption and elimination. Its metabolism is primarily hepatic, involving cytochrome P450 enzymes CYP2C8 and CYP3A4.



Parameter	Value	Reference
Bioavailability	~56%	
Time to Peak Plasma Conc.	~1 hour	_
Protein Binding (Albumin)	>98%	-
Metabolism	Hepatic (CYP2C8, CYP3A4), Glucuronidation	-
Elimination Half-Life	~1 hour	-
Primary Excretion Route	Fecal (~90%), Renal (~8%)	_

Table 1: Summary of Pharmacokinetic Properties of Repaglinide.

Clinical Efficacy Data

Clinical trials have demonstrated Repaglinide's efficacy in improving glycemic control in patients with type 2 diabetes, both as a monotherapy and in combination with other agents like metformin.



Study Type	Treatment Group	Baseline HbA1c (%)	Change in HbA1c (%)	Change in Fasting Plasma Glucose (mg/dL)	Reference
18-Week Monotherapy	Repaglinide	8.5	-0.7	-40 to -60	
Placebo	8.1	+1.2	Increase		
24-Week Monotherapy	Repaglinide (1-4 mg)	~8.5	-1.8 to -1.9 (vs. Placebo)	Significant Decrease	
Combination Therapy	Repaglinide + Metformin	8.3	-1.4	-	
Add-on to Sitagliptin	Repaglinide	7.43	-0.50	-	-

Table 2: Summary of Repaglinide Efficacy from Selected Clinical Trials.

Experimental Protocols

Protocol 1: Phase II, Double-Blind, Placebo-Controlled Clinical Trial

This protocol outlines a typical design for assessing the efficacy and safety of Repaglinide.

- Objective: To assess the efficacy and safety of Repaglinide compared with placebo in patients with type 2 diabetes.
- Study Design: A multicenter, double-blind, placebo-controlled, randomized, dose-adjustment and maintenance trial.
- Patient Population: Patients diagnosed with type 2 diabetes, either previously treated with sulfonylureas or naive to oral hypoglycemic agents.
- Methodology:

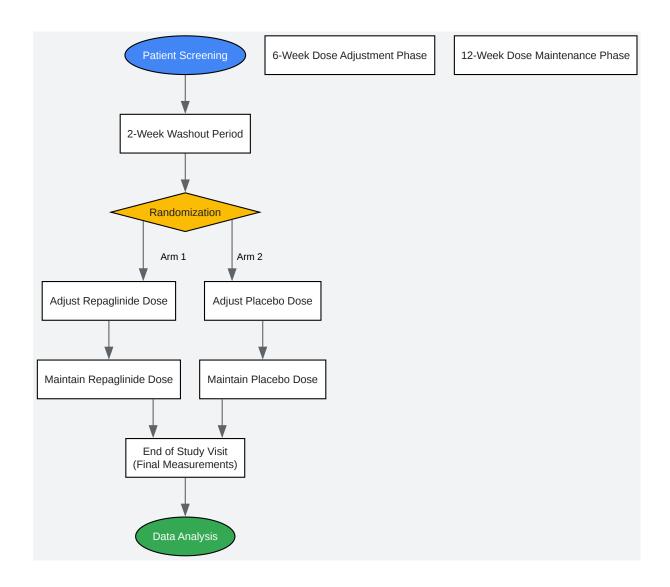


- Screening & Washout: Patients undergo a 2-week washout period to eliminate effects of prior medications.
- Randomization: Patients are randomized to receive either Repaglinide (n=66) or a matching placebo (n=33).
- Dose Adjustment Phase (6 weeks): Repaglinide or placebo doses are adjusted weekly (e.g., from 0.25 mg up to 4 mg) to achieve a target fasting plasma glucose (FPG) level
 160 mg/dL.
- Dose Maintenance Phase (12 weeks): The effective dose is maintained for the remainder of the study.

• Endpoints:

- Primary: Change in Glycosylated Hemoglobin (HbA1c) from baseline to the final visit.
- Secondary: Changes in fasting and postprandial plasma glucose, insulin, and C-peptide concentrations.
- Safety: Recording of adverse events and hypoglycemic episodes.





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Figure 2: Workflow for a randomized placebo-controlled trial.

Protocol 2: In Vitro Insulin Secretion Assay using MIN-6 Cells

This protocol details an in vitro experiment to investigate the direct effects of Repaglinide on insulin secretion and related cellular pathways.



- Objective: To explore the molecular mechanisms by which Repaglinide alters insulin secretion in a pancreatic β-cell line.
- · Cell Line: Mouse insulinoma (MIN-6) cells.
- Methodology:
 - Cell Culture: MIN-6 cells are cultured under standard conditions until reaching appropriate confluency.
 - Treatment Groups: Cells are divided into three main groups:
 - Low Glucose (e.g., 3.3 mmol/L) as a negative control.
 - High Glucose (e.g., 16.7 mmol/L) as a positive control.
 - Repaglinide (e.g., 50 nM) in the presence of high glucose.
 - Time-Course Experiment: Cells and cell culture media are collected at various time points (e.g., 15 minutes, 2, 6, and 12 hours) after stimulation.
- Assays:
 - ELISA: Insulin levels in the collected cell culture medium are quantified using an Enzyme-Linked Immunosorbent Assay to measure secretion.
 - Immunofluorescence: Cells are fixed and stained with antibodies against insulin, pericentrin (PCNT), and F-actin to visualize changes in protein expression and localization within the cells. This can elucidate the role of cytoskeletal components in the secretion process.

Conclusion

The preliminary studies on Repaglinide demonstrate its efficacy as a rapid-acting insulin secretagogue for the management of type 2 diabetes. Its mechanism of action, centered on the glucose-dependent closure of K-ATP channels in pancreatic β -cells, allows for effective control of postprandial hyperglycemia while mitigating the risk of hypoglycemia. Clinical data consistently show significant improvements in HbA1c and plasma glucose levels. The detailed



experimental protocols provide a robust framework for further investigation into its molecular and clinical effects.

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- To cite this document: BenchChem. [Preliminary Studies on Regelidine Effects: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819615#preliminary-studies-on-regelidine-effects]

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